molecular formula C10H20ClN3 B12224423 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine

Cat. No.: B12224423
M. Wt: 217.74 g/mol
InChI Key: GMOOOJGETADQMB-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-8(2)5-11-6-10-7-13(4)12-9(10)3;/h7-8,11H,5-6H2,1-4H3;1H

InChI Key

GMOOOJGETADQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The chemical structure of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine can be summarized as follows:

PropertyValue
Molecular Formula C₉H₁₄N₄
Molecular Weight 182.23 g/mol
CAS Number Not available

The mechanism of action for [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine involves its interaction with specific molecular targets. Research indicates that pyrazole derivatives can inhibit various enzymes and cellular pathways. For instance:

  • Enzyme Inhibition : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced synthesis of pro-inflammatory mediators.
  • Anticancer Activity : Certain pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have demonstrated that these compounds can disrupt autophagic flux and modulate mTORC1 activity, leading to increased autophagy and reduced tumor growth in pancreatic cancer models .

Biological Activity Studies

Several studies have evaluated the biological activity of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine and related compounds.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:

  • A study indicated that certain pyrazole compounds reduced TNF-α levels by up to 85% at concentrations as low as 10 µM , outperforming standard anti-inflammatory drugs like dexamethasone.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including MIA PaCa-2 (pancreatic cancer) and showed submicromolar antiproliferative activity.
  • Mechanism Insights : The compound was found to reduce mTORC1 activity while increasing autophagy at basal levels. It also interfered with mTORC1 reactivation under starvation/refeed conditions, leading to abnormal accumulation of LC3-II .

Case Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer properties of pyrazole derivatives, [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine was tested for its efficacy against pancreatic cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through a mechanism involving mTOR signaling pathways.

Case Study 2: Anti-inflammatory Effects

Another study examined the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The administration of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine resulted in a marked reduction in joint swelling and inflammation markers compared to control groups.

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